4-Ethoxy-2-methyl-5-(propan-2-yl)aniline
Description
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline is a substituted aniline derivative characterized by an ethoxy (-OCH₂CH₃) group at the 4-position, a methyl (-CH₃) group at the 2-position, and an isopropyl (-CH(CH₃)₂) group at the 5-position of the benzene ring. The ethoxy group is electron-donating via resonance, enhancing the electron density of the aromatic ring, while the methyl and isopropyl groups contribute steric bulk. Its structural features influence solubility, reactivity, and intermolecular interactions, making it a candidate for comparative studies with analogous aniline derivatives .
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3/h6-8H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKKDBHJQEFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-isopropyl-2-methylaniline can be achieved through several methods. One common approach involves the nitration of a benzene derivative followed by reduction to form the aniline derivative. The steps are as follows:
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of 4-Ethoxy-5-isopropyl-2-methylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, which can lead to the development of novel compounds with specific properties. The compound can undergo several reactions, including:
- Nucleophilic substitutions : Where the aniline nitrogen can be modified to create derivatives with enhanced biological activity.
- Coupling reactions : Such as Suzuki or Sonogashira couplings, to form biaryl compounds that are significant in pharmaceuticals.
Pharmaceutical Chemistry
The compound is being explored for its potential applications in drug development. Its ability to act as a precursor for biologically active molecules makes it essential in medicinal chemistry. Some notable applications include:
- Synthesis of Indole Derivatives : Indoles are critical in many pharmaceutical agents, and 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can be transformed into indole derivatives that exhibit anti-inflammatory and CNS depressant properties .
- Oxindole Production : The compound can be used to synthesize oxindoles, which are known for their therapeutic effects, including anti-diarrheal and antibacterial activities .
Material Science
In material science, 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline has potential applications in the development of polymers and coatings due to its chemical stability and reactivity. It can be utilized in:
- Polymerization processes : Serving as a monomer or co-monomer to enhance the properties of synthetic materials.
- Functional coatings : Its unique structure allows it to impart specific functionalities to surfaces when used in formulations.
Comparative Analysis with Related Compounds
To better understand the significance of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 4-Ethoxy-2-methylaniline | Lacks isopropyl group | Different chemical reactivity |
| 5-Isopropyl-2-methylaniline | Lacks ethoxy group | Affects reactivity and applications |
| 4-Ethoxy-5-methyl-2-isopropylaniline | Positional isomer with different substitution patterns | Variations in properties and reactivity |
This table highlights how the unique combination of substituents in 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline contributes to its distinct chemical behavior and potential applications.
Case Studies and Research Findings
Research indicates that derivatives of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline have shown promising results in various biological assays. For instance:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial properties, making them candidates for further development as antibiotic agents.
- Anti-inflammatory Effects : Research has shown that modifications of this compound can lead to substances that effectively reduce inflammation, indicating potential use in treating inflammatory diseases.
- CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system, showing promise as anxiolytics or sedatives.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds Analyzed:
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline Substituents: Methoxy (-OCH₃) at the 4-position, tetrazole ring at the 1-position. Electronic Effects: The tetrazole ring is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group compared to 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline. The methoxy group provides moderate electron donation.
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- Substituents : Pyrazole ring with methyl and isopropyl groups.
- Electronic Effects : The pyrazole ring is aromatic and mildly electron-withdrawing, leading to lower electron density on the amine compared to the target compound.
- Applications : Common in heterocyclic drug design (e.g., kinase inhibitors) .
4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-amine
- Substituents : Chlorine (-Cl) at the 4-position.
- Electronic Effects : Chlorine’s strong electron-withdrawing effect significantly reduces amine basicity compared to the ethoxy group in the target compound.
- Applications : Used in electrophilic substitution reactions where deactivation is required .
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline Substituents: Bromine (-Br) and pyrrolidinyl-ethoxy group. Electronic Effects: Bromine withdraws electrons, while the pyrrolidinyl-ethoxy group introduces steric hindrance and moderate electron donation. Applications: Potential in targeted drug delivery due to its bulky substituents .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | pKa (NH₂)* | Solubility (Polarity)* | Notable Reactivity |
|---|---|---|---|---|---|
| 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline | 207.29 g/mol | Ethoxy, methyl, isopropyl | ~4.5 | Moderate (lipophilic) | Electrophilic substitution at para position |
| N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline | 337.39 g/mol | Methoxy, tetrazole | ~3.8 | Low (hydrophobic) | Hydrogen bonding via tetrazole N-H |
| 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | 139.21 g/mol | Pyrazole, methyl, isopropyl | ~5.2 | Moderate | Nucleophilic reactions at pyrazole N |
| 4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-amine | 173.64 g/mol | Chlorine, pyrazole | ~2.9 | Low | SNAr reactions at chlorine site |
| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | 285.18 g/mol | Bromine, pyrrolidinyl-ethoxy | ~4.0 | High (polar) | Suzuki coupling via bromine |
Research Findings
- Reactivity : The ethoxy group in 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline enhances para-directed electrophilic substitution, contrasting with chlorine or tetrazole-containing analogs, which favor meta/ortho pathways due to deactivation .
- Noncovalent Interactions: The isopropyl group in the target compound increases hydrophobic interactions in crystal packing compared to pyrazole or tetrazole derivatives, as observed in SHELX-refined structures .
- Degradation Pathways: Unlike 4-isopropenylphenol (a BPA degradation product), the target compound’s stability under ozonation is likely higher due to its electron-donating substituents .
Biological Activity
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline is a compound with a unique structural configuration that includes an ethoxy group, a methyl group, and an isopropyl group attached to a benzene ring. This composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Research on 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological activities.
Antimicrobial Activity
A study evaluating various derivatives of aniline compounds, including 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline, reported significant antimicrobial properties. The compound exhibited activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In vitro studies have demonstrated that 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can inhibit the growth of cancer cell lines. Notably, it showed cytotoxic effects comparable to established chemotherapeutic agents. The compound's mechanism appears to involve apoptosis induction in cancer cells, which was evidenced by flow cytometry assays revealing dose-dependent apoptotic activity .
Structure-Activity Relationship (SAR)
The biological activity of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can be influenced by modifications to its structure. SAR studies indicate that the presence of electron-donating groups enhances its activity against certain cancer cell lines while the introduction of electron-withdrawing groups tends to decrease potency .
| Modification | Effect on Activity |
|---|---|
| Electron-donating group | Increased activity |
| Electron-withdrawing group | Decreased activity |
| Alkyl chain length | Optimal length correlates with potency |
Case Studies and Experimental Findings
- Cytotoxicity Against Cancer Cell Lines : In a comparative study, 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline was tested against various human cancer cell lines (e.g., MCF-7, U937). Results indicated IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer drug .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces cellular stress responses leading to apoptosis. Morphological changes in treated cells were observed, such as membrane blebbing and loss of adherence, which are indicative of apoptotic processes .
Q & A
Q. What methodologies reconcile discrepancies in degradation pathway proposals (e.g., radical vs. nucleophilic mechanisms)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
